Cas no 16531-04-7 (2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-)
![2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- structure](https://pt.kuujia.com/scimg/cas/16531-04-7x500.png)
16531-04-7 structure
Nome do Produto:2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
- 1',2'-Didehydro-7',10,11-trimethoxyemetan-6',9-diol
- 1-[[(2R,3R,11bS)-3-ethyl-8-hydroxy-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydro-2H-isoquinolin-6-one
- 2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-d
- Alangicine
- 16531-04-7
- C09327
- 7',10,11-trimethoxy-1',2'-didehydroemetan-6',9-diol
- Q27105711
- CHEBI:2535
- DTXSID40420086
- (2R,3R,11bS)-3-ethyl-2-(6-hydroxy-7-methoxy-3,4-dihydroisoquinolin-1-ylmethyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-8-ol
-
- Inchi: InChI=1S/C28H36N2O5/c1-5-16-15-30-9-7-19-21(14-26(34-3)28(35-4)27(19)32)23(30)11-18(16)10-22-20-13-25(33-2)24(31)12-17(20)6-8-29-22/h12-14,16,18,23,29,32H,5-11,15H2,1-4H3/t16-,18-,23-/m0/s1
- Chave InChI: FYOKGHATLLPUPW-CEXJFXJFSA-N
- SMILES: COC1C(=O)C=C2C(=C(C[C@@H]3[C@@H](CC)CN4[C@H](C5=CC(OC)=C(OC)C(O)=C5CC4)C3)NCC2)C=1
Propriedades Computadas
- Massa Exacta: 480.26258
- Massa monoisotópica: 480.262422
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 6
- Complexidade: 911
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 80.3
- XLogP3: 3.9
Propriedades Experimentais
- Densidade: 1.26
- Ponto de ebulição: 675.3°Cat760mmHg
- Ponto de Flash: 362.2°C
- Índice de Refracção: 1.622
- PSA: 80.26
2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Literatura Relacionada
16531-04-7 (2H-Benzo[a]quinolizin-8-ol,2-[(3,4-dihydro-6-hydroxy-7-methoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-) Produtos relacionados
- 24867-26-3(2,4-Diamino-6-piperidinopyrimidine (Desoxyminoxidil))
- 1700693-96-4(4-1-(2-Fluorophenyl)cyclopentylaminomethyl-2-(4-methyl-1-piperazinyl)methylphenol Hydrochloride)
- 1803830-66-1(Ethyl 2-fluoro-4-methoxypyridine-5-acetate)
- 2229562-97-2(2-1-(1H-indol-5-yl)cyclobutylacetic acid)
- 2137619-95-3(2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-)
- 1806905-38-3(5-Cyano-3-(difluoromethyl)-4-hydroxypyridine-2-acetic acid)
- 55662-66-3(Imidazo[1,2-c]pyrimidin-5(1h)-one)
- 101798-66-7(4-(phenylsulfanyl)piperidine hydrochloride)
- 1344972-34-4((2R)-3-methylpentan-2-amine)
- 2639451-44-6(methyl 4-chloro-2-{3-(1H-pyrazol-1-yl)propylamino}benzoate)
Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
